2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The sulfanyl group (-SH) is a sulfur analog of the hydroxyl group (-OH), and the acetamide group (CH3CONH2) is derived from acetic acid.Scientific Research Applications
Antiviral Research
Indole derivatives, which include the core structure of Oprea1_151753, have been reported to possess antiviral activities . The compound’s potential to inhibit viral replication could be explored in the development of new antiviral drugs, particularly against RNA viruses. Further research could determine its efficacy against specific viruses and its mechanism of action.
Anti-inflammatory Applications
The indole moiety is known to exhibit anti-inflammatory properties . Oprea1_151753 could be investigated for its ability to reduce inflammation in various disease models. This application could extend to autoimmune diseases where inflammation plays a key role.
Anticancer Activity
Indole derivatives are also recognized for their anticancer potential . Oprea1_151753 could be studied for its cytotoxic effects on cancer cells, its ability to induce apoptosis, and its potential use in targeted cancer therapies. The compound’s interaction with cancer cell lines would provide insights into its therapeutic potential.
Antioxidant Properties
Compounds with an indole core have shown antioxidant capabilities . Oprea1_151753 could be assessed for its ability to scavenge free radicals and protect cells from oxidative stress, which is a contributing factor in many chronic diseases.
Neuroprotective Effects
Given the neuroactive nature of many indole derivatives, Oprea1_151753 might be researched for its neuroprotective effects . It could be valuable in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death.
Antimicrobial and Antitubercular Use
The indole scaffold is associated with antimicrobial and antitubercular activities . Oprea1_151753 could be explored for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis.
Future Directions
Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially be explored for similar activities in future research.
properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN2O3S/c1-32-24-12-11-19(15-25(24)33-2)13-14-29-27(31)18-34-26-17-30(23-10-6-4-8-21(23)26)16-20-7-3-5-9-22(20)28/h3-12,15,17H,13-14,16,18H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEMKZYRUKXBMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
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